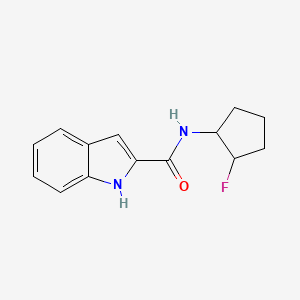

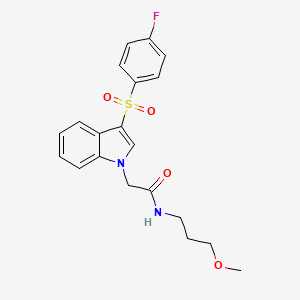

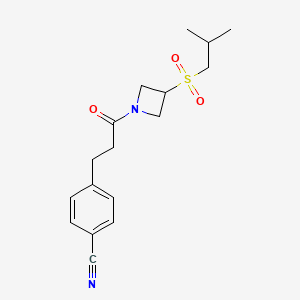

N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving “N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide” would depend on its specific structure and the conditions under which it is reacted. Similar compounds, such as organoboron compounds, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Similar compounds have properties such as a certain density, boiling point, vapor pressure, and enthalpy of vaporization .科学的研究の応用

Enhancement of COX-2 Selectivity

A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides revealed that the introduction of a fluorine atom at the ortho position to the sulfonamide group on the phenyl ring increases COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor JTE-522 for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Enantioselective Fluorination

N-fluorobenzenesulfonamide derivatives have been utilized in the enantioselective fluorination of 2-oxindoles catalyzed by chiral palladium complexes, showcasing how substituent modifications can fine-tune reactivity and selectivity (Wang et al., 2014).

NMR Studies on Enzyme-Inhibitor Complexes

Proton, fluorine, and nitrogen-15 nuclear magnetic resonance spectroscopy studies have shown the stoichiometry and dynamics of 4-fluorobenzenesulfonamide binding to human carbonic anhydrases, revealing insights into inhibitor-enzyme interactions (Dugad & Gerig, 1988).

Catalysis and Oxidation Reactions

Research has explored the use of sulfonamide-substituted iron phthalocyanines for oxidation reactions, demonstrating how specific substituents can enhance catalyst solubility, stability, and efficiency in transforming cyclohexene and styrene (Işci et al., 2014).

Synthesis of Enantiomerically Pure Compounds

A study demonstrated the enantiodivergent electrophilic fluorination of 3'-fluorothalidomide using cinchona alkaloids and N-fluorobenzenesulfonimide, highlighting the role of chiral molecules and additives in accessing mirror-image forms of compounds (Yamamoto et al., 2011).

Novel Nitrogen Sources for C–N Bond Formation

N-Fluorobenzenesulfonimide has been acknowledged as an efficient nitrogen source for C–N bond formation, showcasing its utility in amination reactions and nitrogen radical generation (Li & Zhang, 2014).

作用機序

Safety and Hazards

将来の方向性

The future directions for studying “N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide” could involve exploring its potential applications in various fields such as medicinal chemistry, materials science, or catalysis . Further studies could also aim to elucidate its physical and chemical properties, synthesis methods, and safety profile.

特性

IUPAC Name |

N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO2S/c1-2-14(10-4-3-5-11-14)16-19(17,18)13-8-6-12(15)7-9-13/h1,6-9,16H,3-5,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCLOPOYPUMRDNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-isopropylbenzyl)benzamide](/img/structure/B2704395.png)

![2-(3-chlorobenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2704407.png)

![N-(2-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2704409.png)

![ethyl 2-[(cyanoacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2704410.png)

![4-(1-Bicyclo[1.1.1]pentanylsulfonyl)aniline](/img/structure/B2704411.png)

![(4-Chlorophenyl)(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2704412.png)